molecular formula C7H4ClFN2 B13063368 2-Amino-3-chloro-4-fluorobenzonitrile

2-Amino-3-chloro-4-fluorobenzonitrile

Cat. No.: B13063368
M. Wt: 170.57 g/mol
InChI Key: LDORSEGKRFRYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-chloro-4-fluorobenzonitrile is an organic compound with the molecular formula C7H4ClFN2 It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-4-fluorobenzonitrile typically involves the introduction of the amino, chloro, and fluoro groups onto the benzonitrile core. One common method involves the reaction of 3-chloro-4-fluorobenzonitrile with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-4-fluorobenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like DMF.

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles with various functional groups.

    Electrophilic Aromatic Substitution: Formation of halogenated or nitrated derivatives.

    Reduction: Formation of primary amines from the nitrile group.

Scientific Research Applications

2-Amino-3-chloro-4-fluorobenzonitrile has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-4-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and selectivity towards molecular targets. The nitrile group can also participate in interactions with biological macromolecules, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-fluorobenzonitrile: Lacks the chloro substituent, which may affect its reactivity and applications.

    2-Amino-4-chloro-3-fluorobenzonitrile: Similar structure but with different positioning of the chloro and fluoro groups.

    2-Chloro-4-fluorobenzonitrile:

Uniqueness

2-Amino-3-chloro-4-fluorobenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The combination of amino, chloro, and fluoro groups allows for versatile applications in various fields, making it a valuable compound in research and industry .

Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

2-amino-3-chloro-4-fluorobenzonitrile

InChI

InChI=1S/C7H4ClFN2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-2H,11H2

InChI Key

LDORSEGKRFRYKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)N)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.